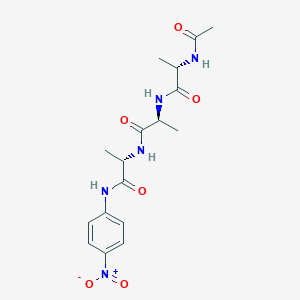
2,3-Dimethyl-5-phenylthiophene
描述
2,3-Dimethyl-5-phenylthiophene is a heterocyclic aromatic compound that belongs to the thiophene family Thiophenes are known for their sulfur-containing five-membered ring structure, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-phenylthiophene can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P2S5).
Gewald Reaction: This is a three-component reaction involving a carbonyl compound, a nitrile, and elemental sulfur.
Hinsberg Synthesis: This method involves the condensation of α-dicetones with ethyl thiodiacetate, followed by cyclization to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2,3-Dimethyl-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophenes are known for their reactivity towards electrophiles.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and acetic acid are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogens such as chlorine (Cl2) and bromine (Br2) are used for halogenation reactions.
Major Products Formed
Nitration: 2-Nitro-3,5-dimethyl-5-phenylthiophene
Sulfonation: 2-Sulfonyl-3,5-dimethyl-5-phenylthiophene
Halogenation: 2-Halo-3,5-dimethyl-5-phenylthiophene
科学研究应用
2,3-Dimethyl-5-phenylthiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: It is used in the fabrication of organic photovoltaic cells and other electronic devices.
作用机制
The mechanism of action of 2,3-Dimethyl-5-phenylthiophene depends on its application:
Medicinal Chemistry: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Material Science: In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial for its function in devices like OFETs and OLEDs.
相似化合物的比较
Similar Compounds
2,5-Dimethylthiophene: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
2-Phenylthiophene: Similar structure but lacks the dimethyl groups, affecting its reactivity and electronic properties.
3-Methylthiophene: Lacks the phenyl group and has only one methyl group, leading to different applications.
Uniqueness
2,3-Dimethyl-5-phenylthiophene is unique due to the presence of both dimethyl and phenyl groups, which enhance its reactivity and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry, material science, and organic electronics .
属性
IUPAC Name |
2,3-dimethyl-5-phenylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-9-8-12(13-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQWUYVWSWBYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306926 | |
| Record name | 2,3-Dimethyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-42-2 | |
| Record name | 2,3-Dimethyl-5-phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


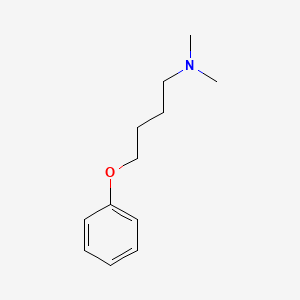
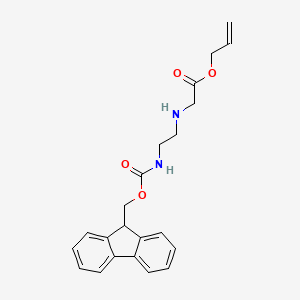
![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)
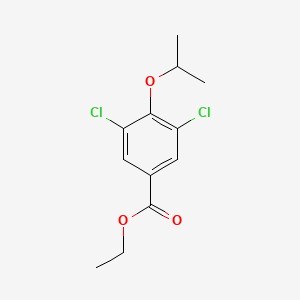
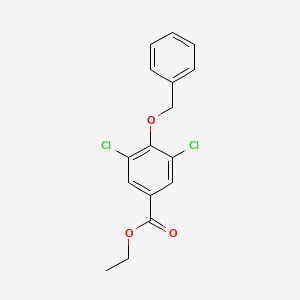




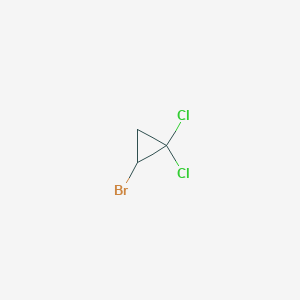


![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)
